2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of difluoromethyl and trifluoromethoxy groups attached to the benzoxazole core. It is known for its high thermal stability and low volatility, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method includes the reaction of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate under mild conditions . Another approach involves the aminocarbonylation of aryl and vinyl bromides followed by acid-mediated ring closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the difluoromethyl and trifluoromethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its thermal stability
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The presence of difluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzoxazole: Similar structure but lacks the difluoromethyl group.
2-(Trifluoromethyl)-5-methoxybenzoxazole: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H4F5NO2 |
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Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)8-15-5-3-4(17-9(12,13)14)1-2-6(5)16-8/h1-3,7H |
InChI Key |
ITEXDYFYUSNJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)C(F)F |
Origin of Product |
United States |
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